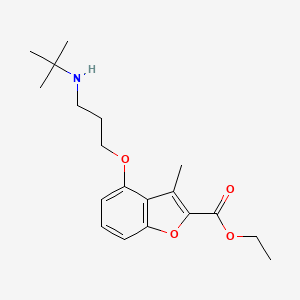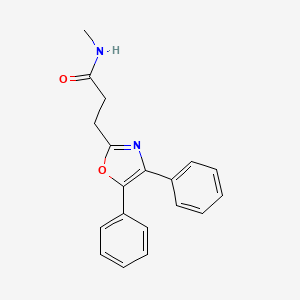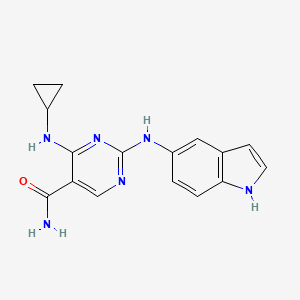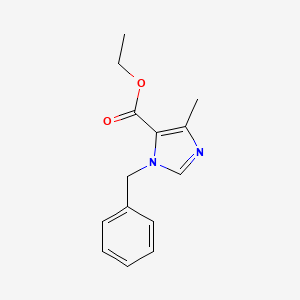![molecular formula C17H22N2OS B13872052 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a tert-butylphenyl group, a thiazole ring, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide typically involves the reaction of 4-tert-butylphenyl acetic acid with thiazole derivatives under specific conditions. The reaction is often catalyzed by agents such as palladium or copper complexes to facilitate the coupling process . The reaction conditions may include refluxing in solvents like toluene or dimethylformamide (DMF) at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction parameters ensures efficient production with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Toluene, DMF, ethanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with biological macromolecules, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its electron-transporting properties in light-emitting diodes.
4,4’-di-tert-butylbenzil: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Uniqueness
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide stands out due to its unique combination of a tert-butylphenyl group and a thiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H22N2OS |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H22N2OS/c1-12(15-10-18-11-21-15)19-16(20)9-13-5-7-14(8-6-13)17(2,3)4/h5-8,10-12H,9H2,1-4H3,(H,19,20) |
Clé InChI |
CNTHVYSUFBEWOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=CS1)NC(=O)CC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



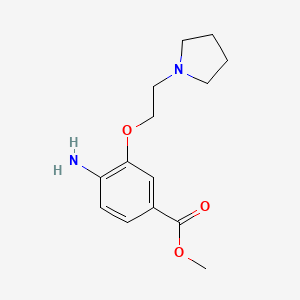
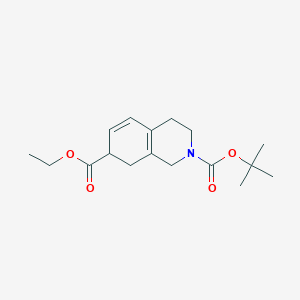
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)

![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)
![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
